(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide
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Overview
Description
(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[221]heptane-5-carboxamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles or electrophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[221]heptane-5-carboxamide stands out due to its unique bicyclic structure and the presence of the hex-5-en-1-yl and N-methyl groups
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(1R,4R,5R)-N-hex-5-enyl-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide |
InChI |
InChI=1S/C14H21NO3/c1-3-4-5-6-7-15(2)13(16)11-8-10-9-12(11)14(17)18-10/h3,10-12H,1,4-9H2,2H3/t10-,11-,12-/m1/s1 |
InChI Key |
SEKCMPWEKHOBBR-IJLUTSLNSA-N |
Isomeric SMILES |
CN(CCCCC=C)C(=O)[C@@H]1C[C@@H]2C[C@H]1C(=O)O2 |
Canonical SMILES |
CN(CCCCC=C)C(=O)C1CC2CC1C(=O)O2 |
Origin of Product |
United States |
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